molecular formula C6H5NO4 B1612897 1H-pyrrole-2,4-dicarboxylic acid CAS No. 937-26-8

1H-pyrrole-2,4-dicarboxylic acid

Cat. No.: B1612897
CAS No.: 937-26-8
M. Wt: 155.11 g/mol
InChI Key: NXPAUQAMRNZFFG-UHFFFAOYSA-N
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Description

1H-Pyrrole-2,4-dicarboxylic acid is an organic compound belonging to the pyrrole family. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of two carboxylic acid groups at the 2 and 4 positions on the pyrrole ring. It is a colorless crystalline solid with weak acidic properties and is soluble in hot water and common organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrrole-2,4-dicarboxylic acid can be synthesized through various methods. One common approach involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . Another method includes the reaction of maleic acid with imidazole .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrole-2,4-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.

    Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the pyrrole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,4-dicarboxylic acid derivatives, while reduction can produce pyrrole-2,4-dimethanol.

Scientific Research Applications

1H-Pyrrole-2,4-dicarboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-pyrrole-2,4-dicarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid groups can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The pyrrole ring’s aromatic nature allows it to participate in π-π interactions with aromatic amino acids in proteins, affecting their function .

Comparison with Similar Compounds

Uniqueness: 1H-Pyrrole-2,4-dicarboxylic acid is unique due to its specific positioning of carboxylic acid groups, which influences its reactivity and interaction with biological targets. This distinct structure allows for unique applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

1H-pyrrole-2,4-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO4/c8-5(9)3-1-4(6(10)11)7-2-3/h1-2,7H,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXPAUQAMRNZFFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70624272
Record name 1H-Pyrrole-2,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937-26-8
Record name 1H-Pyrrole-2,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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